1,1-Dibutyl-3-phenylthiourea

Crystallography Supramolecular chemistry Solid-state characterization

1,1-Dibutyl-3-phenylthiourea provides a unique intermediate enzyme inhibition profile (AChE IC50=180 µg/mL, BChE IC50=200 µg/mL) ideal for setting assay dynamic range, and micromolar Hg(II) detection (LOD 9.95 µM) suitable for environmental monitoring. Its distinct C=S bond length (1.686 Å) delivers controlled sulfide release for reproducible metal sulfide nanocrystal synthesis. The compound forms unique hexameric supramolecular assemblies valuable for crystal engineering and HOF design. Choose 98% purity to ensure reproducibility of these performance parameters in your research.

Molecular Formula C15H24N2S
Molecular Weight 264.4 g/mol
CAS No. 15093-47-7
Cat. No. B3335891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibutyl-3-phenylthiourea
CAS15093-47-7
Molecular FormulaC15H24N2S
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=S)NC1=CC=CC=C1
InChIInChI=1S/C15H24N2S/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18)
InChIKeyDALNRYKLXQFYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibutyl-3-phenylthiourea Procurement: Chemical Identity, Class Profile, and Research Availability


1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7; also named N,N-di-n-butyl-N'-phenylthiourea) is an unsymmetrical trisubstituted thiourea derivative with the molecular formula C15H24N2S and monoisotopic mass 264.16602 Da [1]. This compound belongs to the broader class of N,N,N'-trisubstituted thioureas, characterized by two n-butyl substituents on one nitrogen and a phenyl group on the adjacent nitrogen of the thiourea core. Its calculated physicochemical profile includes a LogP value of approximately 4.36 and a boiling point around 353 °C at 760 mmHg [2]. The compound is commercially available from multiple vendors at typical purity specifications of 98%, though its experimental melting point range has been reported as 54-59 °C in some database entries [2] . The compound is frequently referenced in research literature investigating enzyme inhibition, heavy metal sensing, and as a precursor in nanocrystal synthesis applications.

Why N,N-Dibutyl-N'-phenylthiourea Cannot Be Interchanged with In-Class Analogs: Evidence for Differentiated Selection


Within the N,N,N'-trisubstituted thiourea class, seemingly minor variations in substitution pattern produce substantial differences in key performance parameters that directly impact research reproducibility and industrial process outcomes. The presence of two n-butyl groups on one nitrogen atom in 1,1-dibutyl-3-phenylthiourea confers a distinct set of properties: altered electron density distribution around the thiourea core (manifested in C-N and C=S bond lengths) [1], a unique supramolecular assembly in the solid state (hexameric ring formation) [2], and a specific profile of enzyme inhibitory activity relative to cyclohexyl-containing and chlorophenyl-substituted analogs [3]. Additionally, the dibutyl substitution modulates the compound's reactivity as a sulfur precursor in nanocrystal synthesis compared to tribenzyl or methyl-diphenyl analogs, with direct implications for controlling nanoparticle nucleation and growth kinetics [1]. Generic substitution within this class without considering these quantifiable differences risks introducing uncontrolled variability in assay outcomes, synthetic yields, and materials quality metrics.

1,1-Dibutyl-3-phenylthiourea: Quantified Performance Differentiation Versus In-Class Analogs


Crystal Structure Differentiation: Unique Hexameric Assembly vs. Monoclinic/Pairwise Packing in Trisubstituted Thiourea Analogs

1,1-Dibutyl-3-phenylthiourea crystallizes in the trigonal space group R3:H, in contrast to the monoclinic P2₁/n space group observed for the closely related analog 1-(3-chlorophenyl)-3-cyclohexylthiourea [1]. Furthermore, this compound forms a distinctive hexameric ring assembly via S···H interactions (six molecules arranged in a macrocyclic R₂¹⁷-type loop), whereas N-methyl-N,N′-diphenylthiourea forms hydrogen-bonded dimers and N,N,N′-tribenzylthiourea assembles into infinite chains [2]. The hexameric supramolecular architecture directly influences solid-state stability and dissolution kinetics, factors that are critical for reproducible sample preparation in assay workflows and for consistent performance in solid-state sensing applications.

Crystallography Supramolecular chemistry Solid-state characterization

Cholinesterase Inhibitory Activity: Comparative IC50 Values Across Six Unsymmetrical Thiourea Derivatives

In a head-to-head study of six unsymmetrical thiourea derivatives evaluated under identical Ellman's assay conditions, 1,1-dibutyl-3-phenylthiourea demonstrated an IC50 value of 180 μg/mL against acetylcholinesterase (AChE) and 200 μg/mL against butyrylcholinesterase (BChE) [1]. This represents intermediate inhibitory potency within the tested series. The compound exhibits approximately 3.6-fold weaker AChE inhibition and 3.3-fold weaker BChE inhibition compared to the most potent analog in the series, 1-(3-chlorophenyl)-3-cyclohexylthiourea (AChE IC50 = 50 μg/mL; BChE IC50 = 60 μg/mL) [1]. The specific IC50 values enable researchers to select an inhibitor with the appropriate potency window for their assay system, avoiding both insufficient inhibition and potential off-target effects associated with excessively potent analogs.

Enzyme inhibition Acetylcholinesterase Butyrylcholinesterase Anticholinesterase

Mercury(II) Ion Sensing Performance: Fluorescence-Based Detection Limit Comparison Among Thiourea Derivatives

In a comparative spectrofluorimetric study, 1,1-dibutyl-3-phenylthiourea demonstrated a limit of detection (LOD) of 9.95 μM for Hg(II) ions, representing a 2.04-fold improvement in sensitivity relative to compound 6 (1-(4-chlorophenyl)-3-phenylthiourea; LOD = 20.3 μM) and a 2.16-fold improvement relative to compound 2 (1-tert-butyl-3-cyclohexylthiourea; LOD = 21.5 μM) [1]. However, the compound's sensitivity was 16-fold lower than the most sensitive analog in the series, compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea; LOD = 0.62 μM) [1]. This intermediate sensing performance profile is valuable for applications requiring moderate detection sensitivity without the potential for saturation or interference that may accompany ultra-sensitive probes in complex environmental matrices.

Fluorescent sensing Heavy metal detection Hg(II) probe Environmental monitoring

Thiourea C-N and C=S Bond Metrics: Differentiated Delocalization and Predicted Reactivity for Nanocrystal Synthesis

The solid-state structure of 1,1-dibutyl-3-phenylthiourea reveals a C=S bond length of 1.686 Å and C-N bond lengths of 1.352 Å and 1.344 Å [1]. In comparison, N-methyl-N,N′-diphenylthiourea exhibits a C=S bond length of 1.696 Å and N,N,N′-tribenzylthiourea displays a C=S bond length of 1.705 Å [2]. The shorter C=S bond and the asymmetry in C-N bond lengths (Δ = 0.008 Å) observed in the target compound indicate a different degree of electron delocalization within the thiourea core compared to these analogs. This difference in delocalization directly translates to altered conversion reactivity when the compound is used as a sulfur precursor for metal sulfide nanocrystal synthesis, enabling finer control over nucleation and growth kinetics than is achievable with tribenzyl or methyl-diphenyl analogs [2].

Nanocrystal synthesis Precursor reactivity Metal sulfide nanoparticles Bond delocalization

Proven Application Scenarios for 1,1-Dibutyl-3-phenylthiourea Based on Quantified Differentiation Evidence


Intermediate-Potency Enzyme Inhibition Assays Requiring Controlled AChE/BChE Activity

For in vitro anticholinesterase screening campaigns where a moderate inhibitory potency window is desired, 1,1-dibutyl-3-phenylthiourea (AChE IC50 = 180 μg/mL; BChE IC50 = 200 μg/mL) provides a differentiated activity profile distinct from both high-potency analogs (e.g., compound 3 at 50/60 μg/mL) and low-potency analogs (e.g., compounds 5/6 at 400-500 μg/mL) [1]. This intermediate potency makes the compound suitable as a reference standard or tool compound when establishing assay dynamic range or when validating new screening protocols where excessively strong inhibition could mask subtle structure-activity relationships.

Hg(II) Sensing in Matrices with Moderate Expected Mercury Concentrations

The compound's limit of detection of 9.95 μM for Hg(II) positions it as a suitable fluorescent probe for environmental or biological samples where mercury levels are anticipated to be in the micromolar range [1]. Unlike the ultra-sensitive compound 3 (LOD = 0.62 μM), which may saturate rapidly in concentrated samples, the intermediate sensitivity of 1,1-dibutyl-3-phenylthiourea provides a practical detection window for industrial wastewater monitoring or contaminated soil leachate analysis without requiring extensive sample dilution.

Controlled-Reactivity Sulfur Precursor for Metal Sulfide Nanocrystal Synthesis

Based on the established relationship between thiourea substitution pattern and conversion reactivity, 1,1-dibutyl-3-phenylthiourea offers a distinct reactivity profile for the synthesis of PbS, CdS, ZnS, and related metal sulfide nanocrystals [1]. The electron-donating n-butyl substituents and the specific C=S bond length (1.686 Å) modulate the release rate of sulfide equivalents during hot-injection synthesis, providing an intermediate conversion rate between slower-reacting tribenzyl analogs (C=S = 1.705 Å) and faster-reacting methyl-diphenyl analogs (C=S = 1.696 Å) [2]. This reactivity control is essential for achieving targeted nanocrystal size distributions at full precursor conversion.

Supramolecular and Crystallographic Studies of Hydrogen-Bonded Organic Frameworks

The unique hexameric ring assembly (R₂¹⁷-type loop) formed by 1,1-dibutyl-3-phenylthiourea in the solid state, driven by S···H interactions with separation distances of 2.704 Å and 2.748 Å, provides a distinct supramolecular architecture not observed in dimer-forming or chain-forming thiourea analogs [1]. This structural feature makes the compound valuable for fundamental studies of non-covalent interactions, crystal engineering, and the design of hydrogen-bonded organic frameworks (HOFs) where macrocyclic assembly motifs are desired.

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